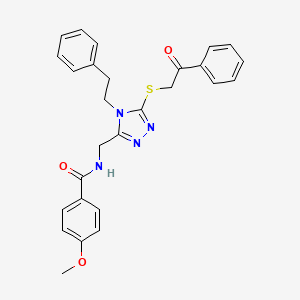
4-methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H26N4O3S and its molecular weight is 486.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a methoxy group, a benzamide moiety, and a triazole ring, which are known to confer various biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C27H26N4O3S, with a molecular weight of approximately 486.59 g/mol. The compound's structure allows for diverse interactions with biological targets due to the presence of multiple functional groups.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or esters.
- Thioether Formation : The introduction of the thioether group is crucial for enhancing biological activity.
- Amide Bond Formation : The final step involves coupling the triazole-thioether intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the desired benzamide.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. A study highlighted that derivatives similar to 4-methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenythel)-4H -1,2,4-triazol -3 -yl)methyl )benzamide demonstrated effective antibacterial and antifungal activities against various pathogens .
Anticancer Potential
Mercapto-substituted 1,2,4-triazoles have been reported to possess chemopreventive and chemotherapeutic effects on cancer. The presence of the triazole ring in this compound suggests potential anticancer properties, as similar compounds have shown effectiveness against different cancer cell lines .
The exact mechanism by which 4-methoxy-N-((5-((2-oxo-2-phenylethyl)thio)-4-phenythel)-4H -1,2,4-triazol -3 -yl)methyl )benzamide exerts its biological effects is still under investigation. However, preliminary studies suggest it may interact with key biological pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(m-tolylamino)-1H-pyrazole | Pyrazole ring instead of triazole | Known for anti-inflammatory properties |
| N-(p-methoxyphenyl)-N'-(p-tolylurea) | Urea linkage | Exhibits herbicidal activity |
| 1-benzyltriazole derivatives | Benzyl group with triazole | Potential antifungal agents |
These comparisons highlight the diversity within this chemical class while emphasizing the unique structural elements present in 4-methoxy-N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-phenythel)-4H -1,2,4-triazol -3 -yl)methyl )benzamide that may confer distinct biological activities and applications.
Study on Antimicrobial Activity
In one study, derivatives of 1,2,4-triazoles were screened for antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited significant inhibition rates compared to standard antibiotics .
Evaluation of Anticancer Activity
Another study focused on evaluating the anticancer potential of triazole derivatives. The findings suggested that compounds similar to 4-methoxy-N-(...) showed promising results in inhibiting cancer cell growth in vitro.
特性
IUPAC Name |
4-methoxy-N-[[5-phenacylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-34-23-14-12-22(13-15-23)26(33)28-18-25-29-30-27(31(25)17-16-20-8-4-2-5-9-20)35-19-24(32)21-10-6-3-7-11-21/h2-15H,16-19H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGXJZRTAQSRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CCC3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














